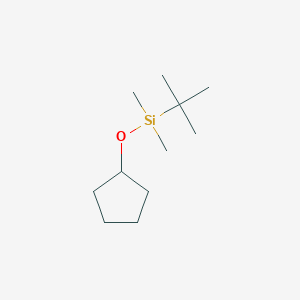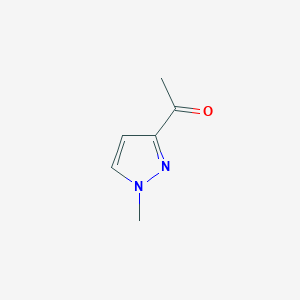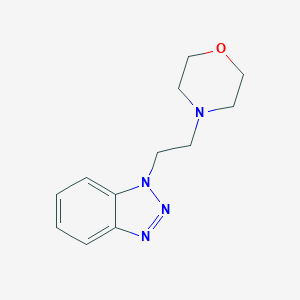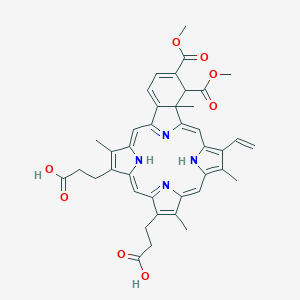
Bpd-DB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Bpd-DB is a useful research compound. Its molecular formula is C40H40N4O8 and its molecular weight is 704.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[9-(2-carboxyethyl)-15-ethenyl-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H40N4O8/c1-8-22-19(2)27-15-28-20(3)23(10-13-35(45)46)30(41-28)17-31-24(11-14-36(47)48)21(4)29(42-31)16-33-26-12-9-25(38(49)51-6)37(39(50)52-7)40(26,5)34(44-33)18-32(22)43-27/h8-9,12,15-18,37,42-43H,1,10-11,13-14H2,2-7H3,(H,45,46)(H,47,48) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFHZBHYULQOHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural differences exist between the BPD isomers and how do these differences impact their photodynamic efficacy?
A1: Benzoporphyrin derivatives (BPDs) are a group of photosensitizers that exist in four isomeric forms: BPD-monoacid ring A (BPD-MA), BPD-monoacid ring B (BPD-MB), BPD-diacid ring A (BPD-DA), and BPD-diacid ring B (BPD-DB). These isomers share the same reduced tetrapyrrol ring but differ in the position of a cyclohexadiene ring and the presence of either two acid groups or one acid and one ester group. [] Research has shown that the monoacid derivatives (BPD-MA and BPD-MB) exhibit significantly greater phototoxic activity against cell lines and in murine tumor models compared to the diacid derivatives (BPD-DA and this compound). [] This suggests that the presence and position of the acid groups play a crucial role in the photodynamic efficacy of BPD isomers.
Q2: How does BPD-MA interact with leukemic cells and how is this interaction utilized in potential therapeutic applications?
A2: BPD-MA demonstrates a higher fluorescence intensity when internalized by leukemic cells compared to normal human or murine bone marrow cells. [] This differential uptake of BPD-MA, particularly when excited with UV light, allows for the differentiation of leukemic cells from normal cells using fluorescence-activated cell sorting (FACS). [] This finding presents a potential strategy for purging leukemic cells from bone marrow, which could have significant implications for autologous bone marrow transplantation in treating leukemia.
Q3: What histological changes are observed in mouse skin following BPD administration and light exposure?
A4: Microscopic examination of mouse skin biopsies after BPD administration and subsequent light exposure reveals pronounced changes in both the epidermis and dermis. [] These changes include: - Epidermal erosion - Degranulation of the stratum granulosum - Spongiosis - Reduced cellularity - Mast cell degranulation []These histological alterations are similar to those observed with Photofrin®, a clinically approved photosensitizer, indicating that BPD compounds induce phototoxic damage to skin tissues. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B144872.png)
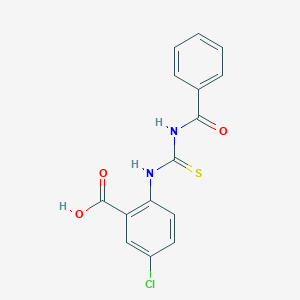
![7-Methylimidazo[1,5-a]pyridine](/img/structure/B144877.png)
![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate](/img/structure/B144879.png)
![(11E)-3-hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B144882.png)
![1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine](/img/structure/B144883.png)



